molecular formula C6H13ClF3N B1438941 Butyl(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1170296-36-2

Butyl(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1438941
M. Wt: 191.62 g/mol
InChI Key: FMLMUMIQZZHYNX-UHFFFAOYSA-N
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Description

Butyl(2,2,2-trifluoroethyl)amine hydrochloride, also known as trifluoroethylbutylamine or BTFEA, is a chemical compound with the molecular formula C6H13ClF3N. It is used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .


Synthesis Analysis

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .


Molecular Structure Analysis

The molecular structure of Butyl(2,2,2-trifluoroethyl)amine hydrochloride consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom. The molecular weight of this compound is 191.62 g/mol.


Chemical Reactions Analysis

The chemical reactions involving Butyl(2,2,2-trifluoroethyl)amine hydrochloride are primarily N-trifluoroethylation reactions . These reactions are conducted via cascade diazotization/ N-trifluoroethylation reactions .


Physical And Chemical Properties Analysis

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is a white to light yellow crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

1. Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines

  • Summary of Application : This compound is used as a fluorine source in the iron porphyrin-catalyzed N-trifluoroethylation of anilines . This process is important in the development of new synthetic methods for the introduction of fluorine and fluorous functional groups, which are widely used in synthetic organic, medicinal, and agrochemistry .
  • Methods of Application : The reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .
  • Results or Outcomes : The developed transformation can afford a wide range of N-trifluoroethylated anilines in good yields .

2. Carbon Capture and Utilisation

  • Summary of Application : Amine-based materials, including Butyl(2,2,2-trifluoroethyl)amine hydrochloride, are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

3. Determination of Ibuprofen Residue

  • Summary of Application : Butyl(2,2,2-trifluoroethyl)amine hydrochloride is used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

4. Fabrication of Superhydrophobic Surfaces

  • Summary of Application : This compound is used in the fabrication of superhydrophobic surfaces via coating amine-containing fluorinated emulsion and Michael addition reaction . These surfaces have potential applications in waterproof products, self-cleaning, anti-corrosion, and water/oil separation .
  • Methods of Application : Superhydrophobic and self-cleaning surfaces are prepared on porous substrates through dip coating . The usage of fluorinated emulsions was sharply reduced due to the addition of perfluorinated acrylate .
  • Results or Outcomes : Surfaces coated with enriching fluorinated side chains and few hydrophilic groups showed remarkable superhydrophobicity with a water contact angle more than 150º and a low sliding contact angle of 4.7° .

5. Derivatization of Aqueous Carboxylic Acids

  • Summary of Application : Butyl(2,2,2-trifluoroethyl)amine hydrochloride is used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

6. Synthesis of Highly Fluorinated Acrylate Emulsions

  • Summary of Application : This compound is used in the synthesis of highly fluorinated acrylate emulsions . These emulsions are used in the fabrication of coatings with ultralow surface energy .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

4. Fabrication of Superhydrophobic Surfaces

  • Summary of Application : This compound is used in the fabrication of superhydrophobic surfaces via coating amine-containing fluorinated emulsion and Michael addition reaction . These surfaces have potential applications in waterproof products, self-cleaning, anti-corrosion, and water/oil separation .
  • Methods of Application : Superhydrophobic and self-cleaning surfaces are prepared on porous substrates through dip coating . The usage of fluorinated emulsions was sharply reduced due to the addition of perfluorinated acrylate .
  • Results or Outcomes : Surfaces coated with enriching fluorinated side chains and few hydrophilic groups showed remarkable superhydrophobicity with a water contact angle more than 150º and a low sliding contact angle of 4.7° .

5. Derivatization of Aqueous Carboxylic Acids

  • Summary of Application : Butyl(2,2,2-trifluoroethyl)amine hydrochloride is used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

6. Synthesis of Highly Fluorinated Acrylate Emulsions

  • Summary of Application : This compound is used in the synthesis of highly fluorinated acrylate emulsions . These emulsions are used in the fabrication of coatings with ultralow surface energy .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

Safety And Hazards

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is considered hazardous . It is highly flammable and harmful if swallowed or inhaled . It can cause severe skin burns, eye damage, and serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The most relevant paper retrieved is “Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution” published in RSC Advances . This paper discusses the development of an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLMUMIQZZHYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl(2,2,2-trifluoroethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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